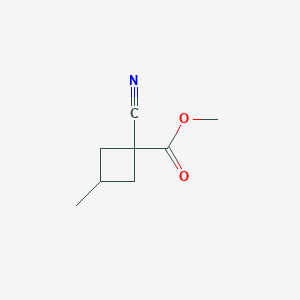

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

Description

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a cyano group and a methyl substituent on the strained four-membered ring, along with a methyl ester moiety. This compound serves as a specialized building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique electronic and steric properties . Its commercial availability (priced at €603 for 50 mg) underscores its niche application in high-value synthetic workflows .

Properties

IUPAC Name |

methyl 1-cyano-3-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVFPNSVHBFTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS: 1343983-86-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H11NO2

- Molecular Weight : 153.18 g/mol

- IUPAC Name : this compound

- SMILES Notation : COC(=O)C1(C#N)CC(C)C1

This compound features a cyclobutane ring with a cyano group and a carboxylate ester, which may influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptor sites within biological systems. The cyano and carboxylate groups can engage in hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of target biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It could bind to specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

Biological Activity Studies

Research has focused on the compound's potential therapeutic applications. Below is a summary of significant findings from various studies:

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of CDK9

In a study investigating small molecule inhibitors for cancer treatment, this compound was identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9). This enzyme plays a critical role in transcriptional regulation and is often overactive in cancers. The compound demonstrated high selectivity for CDK9 over other kinases, making it a promising candidate for targeted cancer therapies .

Case Study 2: Cytotoxicity in Triple-Negative Breast Cancer (TNBC)

In vitro assays revealed that this compound exhibited significant cytotoxic effects against TNBC cell lines. The compound's ability to induce apoptosis was measured using fluorescently labeled antibodies targeting activated caspase-3, showcasing its potential as an anticancer agent .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.

- In Vivo Studies : Assessing the compound's efficacy and safety in animal models.

- Mechanistic Studies : Elucidating the precise molecular targets and pathways influenced by this compound.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₈H₁₁NO₂

Molecular Weight: 153.18 g/mol

IUPAC Name: Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

Structure: The compound features a cyclobutane ring, a cyano group, and a carboxylate ester, which contribute to its unique chemical reactivity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it useful in the preparation of complex molecules. The compound can undergo reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of other valuable compounds .

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit significant biological activities. Notably, it has been explored for potential therapeutic applications in:

- Anti-inflammatory Activity: Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Cancer Treatment: The compound has been investigated as a JAK inhibitor, which is relevant for treating various cancers and autoimmune disorders .

The unique structural features of this compound enable it to interact with specific biological receptors and enzymes. This interaction could lead to enzyme inhibition or receptor modulation, making it a candidate for drug development targeting inflammatory and cancer pathways .

Case Study 1: Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines. This suggests that this compound may be effective in reducing inflammation and could serve as a lead compound for further drug development aimed at inflammatory diseases.

Case Study 2: JAK Inhibition

Research on cyclobutane derivatives has revealed their potential as JAK inhibitors. These compounds can interfere with the JAK/STAT signaling pathway, which is crucial in many cancers and autoimmune diseases. This compound's structural characteristics make it a valuable candidate for further exploration in this area .

Comparison with Similar Compounds

Substituent Variations

- Cyano vs. Amino Groups: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () replaces the cyano group with a methylamino substituent. The amino group introduces basicity and hydrogen-bonding capability, contrasting with the electron-withdrawing cyano group, which enhances electrophilicity at the adjacent carbonyl carbon .

- Aromatic vs.

Ring Size Differences

- Cyclobutane vs. Cyclopentane: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () demonstrates reduced ring strain compared to cyclobutane derivatives. The larger cyclopentane ring decreases reactivity in ring-opening reactions but improves thermal stability .

Physical and Chemical Properties

Spectroscopic Data

- NMR Shifts: Methyl 1-(methylamino)cyclobutanecarboxylate: Methyl ester protons at δ 3.82 (DMSO-d₆) . Methyl 1-cyano-3-methylcyclobutane-1-carboxylate: Expected downfield shifts for protons adjacent to the cyano group (δ 2.5–3.5 range based on analogous structures).

- IR and HRMS: The cyano group exhibits a characteristic IR stretch ~2240 cm⁻¹, absent in amino or ester analogs. HRMS data for related compounds (e.g., C19H20O2Na⁺ at m/z 303.1356) confirm molecular integrity .

Reactivity

Preparation Methods

Preparation Methods of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

General Synthetic Approach

The synthesis typically starts with a cyclobutane derivative bearing appropriate substituents, followed by introduction of the cyano group and esterification to form the methyl carboxylate moiety. One common strategy involves:

- Starting from 3-cyano-1-methylcyclobutane or related precursors.

- Carboxylation at the 1-position to introduce the carboxyl group.

- Methylation of the carboxyl group to yield the methyl ester.

This process often requires catalysts and inert atmosphere conditions to prevent side reactions and optimize yield.

Detailed Two-Stage Preparation Process (Based on Patented Method)

A highly detailed and industrially relevant preparation method is described in German patent DE1283234B, which can be adapted for the synthesis of this compound by analogy with closely related compounds.

Stage 1: Formation of 1-cyano-3-iodo-3-methylcyclobutane Intermediate

- Reactants : 1-cyano-3-methylidenecyclobutane and hydrogen iodide (HI).

- Conditions :

- HI can be used as anhydrous gas or aqueous solution (10-60% by weight).

- Molar ratio of cyclobutane to HI ranges from 1:10 to 10:1.

- Temperature range: 0 to 200 °C (room temperature and atmospheric pressure are sufficient).

- No catalyst or additives needed.

- Process : The reactants are mixed intimately, often by stirring, to allow HI addition across the double bond, yielding 1-cyano-3-iodo-3-methylcyclobutane.

- Isolation : The product is extracted with an inert organic solvent such as methylene chloride and purified by distillation.

Stage 2: Cyclization to 1-cyano-3-methylbicyclo[1.1.0]butane Derivative

- Reactants : 1-cyano-3-iodo-3-methylcyclobutane and an alkali metal hydride (e.g., lithium hydride, sodium hydride).

- Conditions :

- Molar ratio of cyclobutane to metal hydride: 1:10 to 10:1.

- Temperature range: 0 to 100 °C (room temperature sufficient, mild heating 30-60 °C can improve yield).

- The hydride can be used as powder or suspended in inert medium like saturated hydrocarbon oil.

- Process : The alkali hydride induces intramolecular cyclization by displacing iodine, forming the bicyclo[1.1.0]butane core with a cyano substituent.

- Isolation : The bicyclic product is extracted with diethyl ether or similar inert solvents and purified by distillation.

This two-step method is notable for its simplicity, mild conditions, and avoidance of catalysts, making it suitable for scale-up.

Alternative Synthetic Routes

Other documented methods include:

- Carboxylation of 3-cyano-1-methylcyclobutane : Reaction with carboxylating agents under inert atmosphere and catalytic conditions to introduce the carboxyl group at the 1-position, followed by methylation to form the ester.

- Functional Group Transformations :

- Oxidation of the cyano group to ketones or aldehydes using oxidants like potassium permanganate.

- Reduction of the cyano group to amines using lithium aluminum hydride or catalytic hydrogenation.

- Nucleophilic substitution reactions on cyano or carboxyl groups to introduce other functionalities, which can be tailored to prepare derivatives or intermediates for the target compound.

Comparative Data Table of Key Preparation Steps

| Step | Reactants | Conditions | Key Notes | Product |

|---|---|---|---|---|

| 1. HI Addition | 1-cyano-3-methylidenecyclobutane + HI | 0–200 °C, atmospheric pressure, HI 10-60% aqueous or anhydrous gas | No catalyst, intimate mixing required | 1-cyano-3-iodo-3-methylcyclobutane |

| 2. Cyclization | 1-cyano-3-iodo-3-methylcyclobutane + Alkali metal hydride (LiH, NaH, KH) | 0–100 °C, atmospheric pressure, hydride powder or suspension | Mild heating improves yield, no catalyst | 1-cyano-3-methylbicyclo[1.1.0]butane derivative |

| 3. Carboxylation & Esterification | 3-cyano-1-methylcyclobutane + Carboxylating agent + Methylating agent | Inert atmosphere, catalyst present | Requires purification by recrystallization or chromatography | This compound |

Research Findings and Analysis

- The patented two-step method (HI addition followed by hydride-induced cyclization) provides a robust route to bicyclic cyano derivatives structurally related to this compound, with good yields and mild conditions.

- The absence of catalysts and the use of common reagents like HI and alkali hydrides make the process cost-effective and scalable.

- Purification by solvent extraction and distillation ensures high purity, critical for applications requiring stereochemical control.

- Alternative carboxylation methods rely on controlled conditions and catalysts, indicating that the choice of method depends on the desired scale and available equipment.

- Functional group transformations on the cyano and carboxyl groups allow further derivatization, which is useful for tailoring properties or synthesizing analogs.

Q & A

What are the optimal synthetic routes for Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, considering yield and stereochemical control?

Methodological Answer:

The synthesis typically involves cyclization strategies and functional group modifications. For example, cyclobutane ring formation can be achieved via [2+2] photocycloaddition or ring-closing metathesis, followed by cyano and methyl group introduction using reagents like trimethylaluminum for methylation and cyanogen bromide for cyanation . Stereochemical control is critical; chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) may optimize enantiomeric excess. Purity is confirmed via HPLC or GC-MS, while stereochemistry is validated using X-ray crystallography (SHELXL) or NOESY NMR .

How can advanced crystallographic tools like SHELX and Mercury aid in resolving the three-dimensional structure of this compound?

Methodological Answer:

SHELX programs (e.g., SHELXL) refine crystal structures by optimizing atomic coordinates against diffraction data, particularly for high-resolution or twinned crystals . Mercury CSD complements this by visualizing voids, hydrogen-bonding networks, and packing motifs. For example, Mercury’s "Materials Module" can compare packing patterns with similar cyclobutane derivatives to identify structural outliers or conformational flexibility . These tools are essential for resolving ambiguities in bond angles or torsional strain caused by the cyclobutane ring’s rigidity .

What analytical techniques are most effective for characterizing the functional groups and stereochemistry of this compound?

Methodological Answer:

- Functional Groups:

- FT-IR identifies cyano (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) stretches.

- NMR (¹H/¹³C): Methyl groups appear as singlets (~1.5 ppm in ¹H), while cyclobutane protons show complex splitting due to ring strain .

- Stereochemistry:

When encountering discrepancies between computational models and experimental data for this compound, what methodological approaches should be employed?

Methodological Answer:

Discrepancies often arise in bond lengths or torsional angles due to the cyclobutane ring’s strain. To resolve this:

Validate Computational Methods: Compare DFT (e.g., B3LYP/6-31G*) with higher-level theories (CCSD(T)) for accuracy .

Cross-Check Experimental Data: Use Mercury to overlay computational and crystallographic structures, identifying deviations >0.05 Å .

Reassess Solvent Effects: MD simulations in explicit solvent (e.g., COSMO-RS) may explain conformational differences observed in solution NMR vs. solid-state XRD .

How does the presence of the cyano and methyl groups influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Cyano Group: Acts as a strong electron-withdrawing group, polarizing the adjacent ester carbonyl and enhancing electrophilicity. This facilitates nucleophilic attack at the carbonyl carbon (e.g., by amines or alkoxides) under mild conditions .

- Methyl Group: Steric hindrance at the 3-position directs nucleophiles to the less hindered 1-position. Kinetic studies (via LC-MS monitoring) show that bulky nucleophiles (e.g., tert-butoxide) exhibit slower reaction rates .

- Reaction Optimization: Use low-temperature (0–5°C) conditions and polar aprotic solvents (DMF, DMSO) to minimize side reactions .

What are the best practices for designing experiments to study the biological activity of this compound?

Methodological Answer:

Target Identification: Screen against enzyme libraries (e.g., kinases, esterases) using fluorescence-based assays (e.g., FRET) to identify potential targets .

Mechanistic Studies:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to receptors.

- Molecular Docking: Use AutoDock Vina to predict binding modes, guided by the compound’s X-ray structure .

Cytotoxicity Profiling: Perform MTT assays on cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values and selectivity .

Metabolic Stability: Incubate with liver microsomes and analyze via LC-MS to evaluate half-life and metabolic pathways .

How can researchers address contradictions in reported solubility and stability data for this compound?

Methodological Answer:

Standardize Conditions: Replicate experiments under identical pH, temperature, and solvent systems (e.g., DMSO for solubility tests) .

Advanced Characterization:

- TGA/DSC: Assess thermal stability and decomposition points .

- Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions.

Data Reconciliation: Compare results with structurally analogous compounds (e.g., methyl 3,3-dimethylcyclobutane-1-carboxylate) to identify trends .

What strategies are recommended for optimizing the regioselectivity of derivatization reactions involving this compound?

Methodological Answer:

Protecting Groups: Temporarily block the cyano group using trimethylsilyl cyanide to direct reactions to the ester moiety .

Catalytic Control: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations at the methyl-substituted carbon .

Solvent Effects: Polar solvents (acetonitrile) favor SN2 mechanisms at the ester, while non-polar solvents (toluene) promote radical pathways at the cyano group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.